5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine
Description
5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyrazole moiety, a furan ring, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-10-4-16-17(6-10)7-11-5-15-12(19-11)14-3-9-1-2-18-8-9/h1-2,4-6,8H,3,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRECSOFIERMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNC2=NC=C(S2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromopyrazole Moiety: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The bromopyrazole and thiazole intermediates are coupled using a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrazole moiety can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., triethylamine) in a polar solvent (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved often include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloropyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine
- 5-[(4-fluoropyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine
- 5-[(4-iodopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to distinct biological activities and chemical reactivities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
